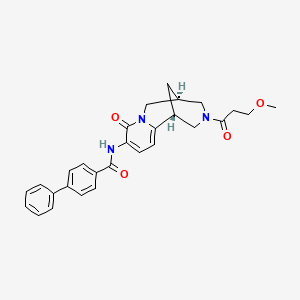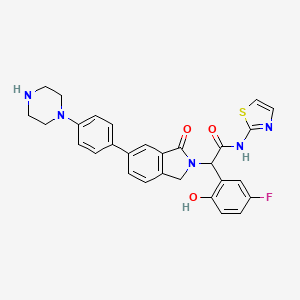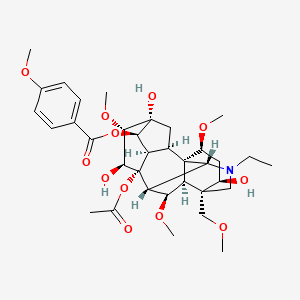
JP-8g
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
JP-8g is an anti-cancer and anti-inflammatory agent that acts through nitric oxide synthase signaling pathways.
Applications De Recherche Scientifique
Jet Propellant-8 (JP-8) in Compression Ignition Engines
JP-8 is commonly used as a substitute for diesel oil in compression ignition (CI) engines, especially in military applications. Research has explored different strategies for creating mixtures and combustion modes tailored for JP-8. Experiments have been conducted to determine effective application strategies for JP-8 in CI engines with low compression ratios. These studies have included examining Low Temperature Combustion (LTC) possibilities, such as Homogeneous Charge Compression Ignition (HCCI) and Partially Premixed Combustion (PPC), and investigating the impact of injection strategies on combustion parameters, engine performance, and emissions (Pawlak, Skrzek, & Płochocki, 2021).
Flame Structure and Laminar Burning Speeds
Studies on the flame structure and laminar burning speeds of JP-8/oxidizer/diluent premixed flames at high temperatures and pressures have been carried out. These studies used various diluents, such as argon, helium, and a mixture of CO2 and N2, to assess their impact on laminar burning speeds and flame stability compared to JP-8/air flames. The findings contribute to a better understanding of JP-8 combustion characteristics under different conditions (Eisazadeh-Far, Moghaddas, Metghalchi, & Keck, 2011).
JP-8 in Heavy Duty Diesel Engines
Research on JP-8's use in heavy-duty diesel engines has revealed its distinct combustion and emission characteristics compared to conventional diesel fuel. Studies have focused on spray characteristics, combustion processes, and emission analysis, offering insights into the feasibility of using JP-8 in diesel engines and its environmental impact (Lee & Bae, 2011).
Thermodynamic and Chemical Properties
Research by the National Institute of Standards and Technology (NIST) has focused on measuring major thermophysical and chemical properties of JP-8 to develop it as a reference fluid. This includes examining fluid volatility, density, speed of sound, viscosity, thermal conductivity, and global thermal decomposition (Bruno, 2008).
Emission Reduction Potential in Diesel Engines
Studies have investigated the effects of exhaust gas recirculation (EGR) and multiple injection strategies on emissions and combustion characteristics of JP-8 fueled engines. The potential for reducing NOx and particulate matter emissions in light-duty diesel engines using JP-8 has been systematically evaluated (Lee, Lee, Chu, Choi, & Min, 2015).
Propriétés
Numéro CAS |
1356340-69-6 |
|---|---|
Nom du produit |
JP-8g |
Formule moléculaire |
C27H17F2N3O6 |
Poids moléculaire |
517.44 |
Nom IUPAC |
(3'R)-9-Acetyl-2,7'-difluoro-10-methyl-1'-(2-propen-1-yl)-spiro[6H,7H-[1]benzopyrano[3',4':5,6]pyrano[2,3-d]pyrimidine-7,3'-[3H]indole]-2',6,8(1'H,9H)-trione |
InChI |
InChI=1S/C27H17F2N3O6/c1-4-10-31-21-16(6-5-7-17(21)29)27(26(31)36)19-22(15-11-14(28)8-9-18(15)37-25(19)35)38-23-20(27)24(34)32(13(3)33)12(2)30-23/h4-9,11H,1,10H2,2-3H3/t27-/m0/s1 |
Clé InChI |
WVKHBHOIOXXGLG-MHZLTWQESA-N |
SMILES |
O=C([C@@]12C(C3=O)=C(C4=CC(F)=CC=C4O3)OC(N=C(C)N5C(C)=O)=C1C5=O)N(CC=C)C6=C2C=CC=C6F |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
JP-8g; JP 8g; JP8g; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N-(2-aminoethyl)-6-[5,6-dichloro-3-methyl-2-[(E)-2-naphthalen-1-ylethenyl]benzimidazol-3-ium-1-yl]hexanamide;bromide](/img/structure/B608176.png)


![(2Z,5E)-2-[[3-[(5-bromothiophen-2-yl)methyl]-1,3-thiazol-3-ium-2-yl]methylidene]-5-(6-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-3-ethyl-1,3-thiazolidin-4-one;chloride](/img/structure/B608183.png)
![(4-((5-chloro-4-(methylamino)-7H-pyrrolo[2,3-d]pyrimidin-2-yl)amino)-3-methoxyphenyl)(morpholino)methanone](/img/structure/B608186.png)
![8-chloro-2-[(2,4-dichlorophenyl)amino]-3-(3-methylbutanoyl)-5-nitroquinolin-4(1H)-one](/img/structure/B608188.png)